3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure It is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves a multi-step process. One common method is the tandem Mannich reaction, which involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine . This one-pot synthesis is advantageous due to its simplicity and high yield, often reaching up to 83%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its unique structure allows it to bind selectively to target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Compared to similar compounds, 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid stands out due to its stability and versatility in various chemical reactions. Its unique bicyclic structure provides distinct advantages in terms of reactivity and selectivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
9-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(19)15-7-9-5-4-6-14(8-15,10(9)16)11(17)18/h9-10,16H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
LSLYCUQFYDSZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2O)C(=O)O |
Origin of Product |
United States |
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